3-Bromo-2-(diethoxymethyl)pyridine
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Overview
Description
3-Bromo-2-(diethoxymethyl)pyridine is an organic compound with the molecular formula C10H14BrNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a diethoxymethyl group at the second position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(diethoxymethyl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 2-(diethoxymethyl)pyridine. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters such as temperature, concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(diethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The diethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Potassium carbonate, sodium hydride, acetonitrile, dichloromethane.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Scientific Research Applications
3-Bromo-2-(diethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(diethoxymethyl)pyridine depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the diethoxymethyl group is oxidized to form aldehydes or carboxylic acids through an electron transfer process .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar structure but with a hydroxyl group instead of a diethoxymethyl group.
3-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a diethoxymethyl group.
2-Bromo-3-methoxypyridine: Similar structure but with a methoxy group instead of a diethoxymethyl group.
Uniqueness
3-Bromo-2-(diethoxymethyl)pyridine is unique due to the presence of the diethoxymethyl group, which imparts different reactivity and properties compared to its analogs. This makes it a versatile compound in various chemical reactions and applications .
Properties
Molecular Formula |
C10H14BrNO2 |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
3-bromo-2-(diethoxymethyl)pyridine |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-10(14-4-2)9-8(11)6-5-7-12-9/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
KVOZECKNJDOELR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=C(C=CC=N1)Br)OCC |
Origin of Product |
United States |
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